

Unveiling the Photophysical Properties of Z-Tpe-2devd: A Technical Guide

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Compound of Interest

Compound Name: Z-Tpe-2devd

Cat. No.: B15554364

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This in-depth technical guide explores the core photophysical properties of **Z-Tpe-2devd**, a fluorescent probe with aggregation-induced emission (AIE) characteristics designed for the specific detection of caspase-3 activity. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging who seek a comprehensive understanding of this promising bioprobe.

Core Photophysical and Kinetic Properties

Z-Tpe-2devd is a stereoisomer of a dual-labeled probe that leverages a tetraphenylethene (TPE) fluorogen conjugated to a caspase-3 specific peptide sequence, Asp-Glu-Val-Asp (DEVD).[1][2][3] The defining characteristic of the TPE core is its aggregation-induced emission (AIE) property, where it remains non-emissive in solution but becomes highly fluorescent in an aggregated state.[4][5] This "light-up" feature is critical for its function as a biosensor.

The probe exists as two stereoisomers, E-Tpe-2devd and **Z-Tpe-2devd**. While both isomers can be used to detect caspase-3, they exhibit distinct optical and kinetic responses. Notably, caspase-3 cleavage of the DEVD peptide in **Z-Tpe-2devd** results in a significantly higher "light-up" ratio compared to its E-isomer.

Table 1: Photophysical Properties of **Z-Tpe-2devd**

Property	Value	Conditions
Maximum Excitation Wavelength (λ_{ex})	320 nm	In DMSO/water (v/v = 1:199)
Maximum Emission Wavelength (λ_{em})	460 nm	After incubation with caspase-3

Data extracted from supplementary information of Liang J, et al., 2014.

Table 2: Kinetic Parameters for the Interaction of E/Z-Tpe-2devd with Caspase-3

Isomer	Michaelis Constant (Km)	Catalytic Rate Constant (kcat)	Catalytic Efficiency (kcat/Km)
E-Tpe-2devd	Lower (favored kinetics)	Higher	Higher
Z-Tpe-2devd	Higher	Lower	Lower

Qualitative kinetic preferences as described in Liang J, et al., 2014. The study indicates that the kinetics favor the E-isomer due to a higher probability of optimal binding.

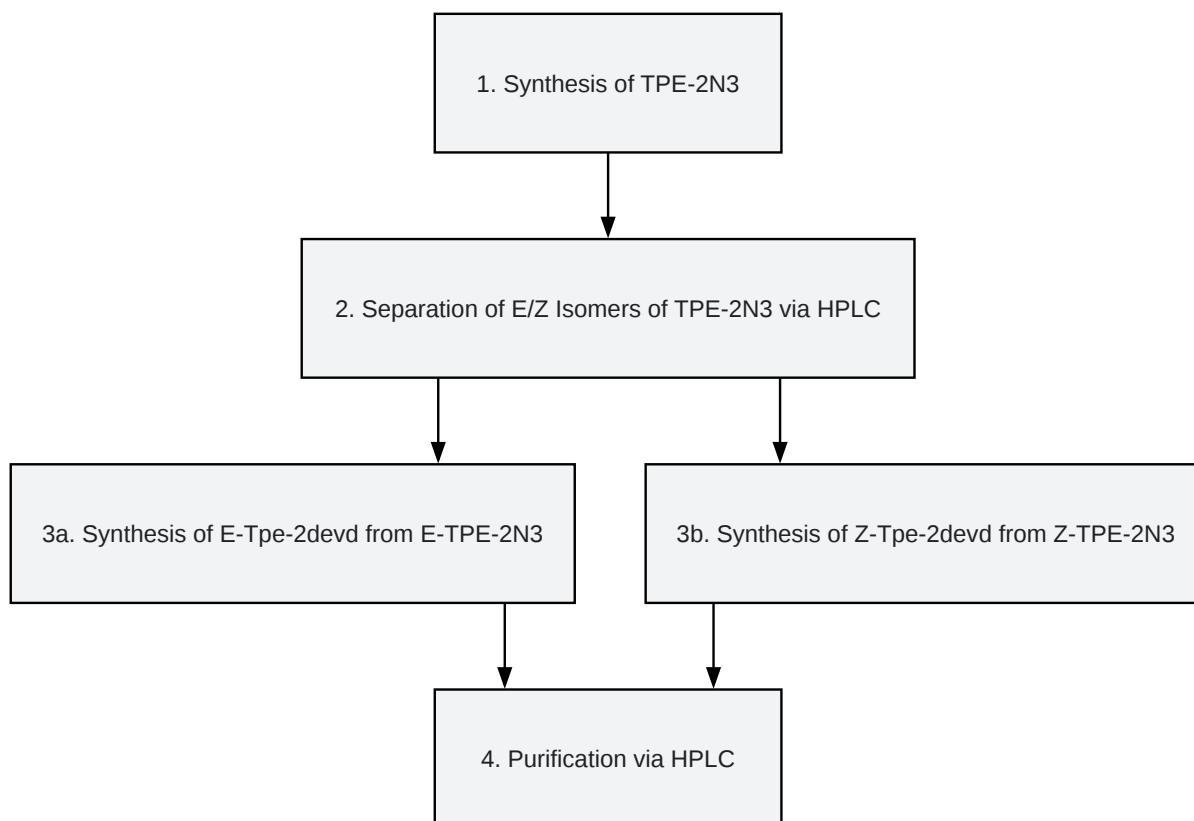
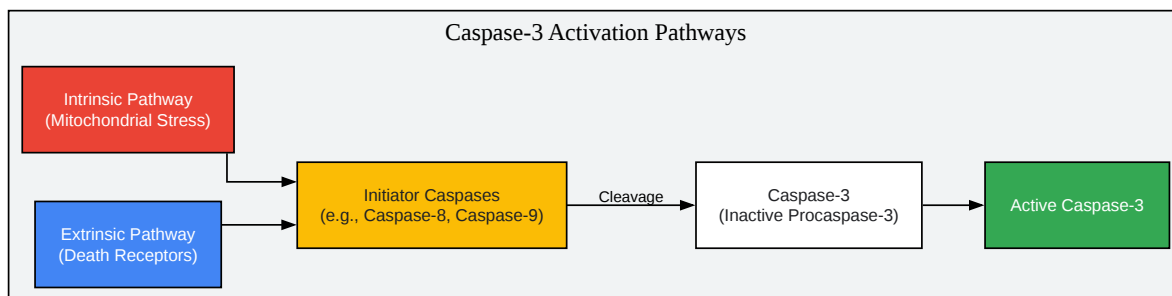
Mechanism of Action: Caspase-3 Mediated Apoptosis Detection

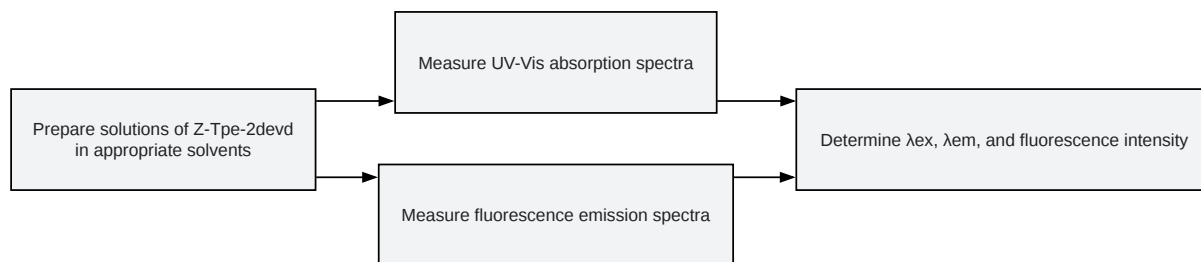
Z-Tpe-2devd is designed to detect the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Apoptosis, or programmed cell death, can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3.

The mechanism of **Z-Tpe-2devd** as a probe is as follows:

- **Initial State:** In its intact form, the **Z-Tpe-2devd** probe is water-soluble and exhibits minimal fluorescence due to the free rotation of the phenyl rings on the TPE core, which provides a non-radiative decay pathway.

- **Enzymatic Cleavage:** In the presence of active caspase-3, the enzyme recognizes and cleaves the DEVD peptide sequence.
- **Aggregation and Emission:** The cleavage of the hydrophilic DEVD peptide results in the formation of a less soluble product containing the hydrophobic TPE core. This leads to the aggregation of the TPE-containing fragments.
- **Fluorescence "Light-Up":** The aggregation restricts the intramolecular rotation of the TPE phenyl rings, blocking the non-radiative decay channel and forcing the molecules to release their energy as fluorescence, resulting in a significant increase in emission intensity at 460 nm.





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